6-Butyl-2-cyclopropylpyrimidin-4-ol

Lipophilicity Drug Design Pharmacokinetics

6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS 1698500-97-8) is a substituted pyrimidine derivative featuring a pyrimidin-4-ol core with a butyl group at the 6-position and a cyclopropyl group at the 2-position, possessing a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol. This compound belongs to the class of 2-cyclopropylpyrimidin-4-ol derivatives, a scaffold recognized in patent literature as a key intermediate in the development of metalloproteinase inhibitors with potential therapeutic applications for chronic obstructive pulmonary disease (COPD) and asthma.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 1698500-97-8
Cat. No. B1486811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Butyl-2-cyclopropylpyrimidin-4-ol
CAS1698500-97-8
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=O)NC(=N1)C2CC2
InChIInChI=1S/C11H16N2O/c1-2-3-4-9-7-10(14)13-11(12-9)8-5-6-8/h7-8H,2-6H2,1H3,(H,12,13,14)
InChIKeyDWHNLXSUVNYAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS 1698500-97-8) for Medicinal Chemistry and SAR Research


6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS 1698500-97-8) is a substituted pyrimidine derivative featuring a pyrimidin-4-ol core with a butyl group at the 6-position and a cyclopropyl group at the 2-position, possessing a molecular formula of C₁₁H₁₆N₂O and a molecular weight of 192.26 g/mol . This compound belongs to the class of 2-cyclopropylpyrimidin-4-ol derivatives, a scaffold recognized in patent literature as a key intermediate in the development of metalloproteinase inhibitors with potential therapeutic applications for chronic obstructive pulmonary disease (COPD) and asthma . As a research tool available from commercial suppliers, it is intended exclusively for laboratory investigations and not for human therapeutic or veterinary use .

Why 6-Butyl-2-cyclopropylpyrimidin-4-ol Cannot Be Substituted with Other Pyrimidine Analogs in Research


The specific substitution pattern of 6-butyl-2-cyclopropylpyrimidin-4-ol imparts a unique profile of physicochemical properties and potential biological interactions that cannot be replicated by other 2-cyclopropylpyrimidine analogs or in-class compounds . Unlike analogs with smaller alkyl groups (e.g., methyl, ethyl) or bulkier substituents (e.g., cyclopentyl, cyclohexyl), the butyl chain at the 6-position provides an optimal balance of lipophilicity and molecular flexibility, while the cyclopropyl group at the 2-position confers enhanced metabolic stability and conformational rigidity [1]. These distinct structural features directly influence key parameters such as plasma protein binding, membrane permeability, and target engagement, making direct substitution with related compounds inappropriate for rigorous structure-activity relationship (SAR) studies or reproducible experimental outcomes .

Quantitative Differentiation Evidence for 6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS 1698500-97-8) vs. Structural Analogs


Lipophilicity Profile Comparison: 6-Butyl vs. 6-Cyclobutyl and 6-Cyclopentyl Analogs

The target compound 6-butyl-2-cyclopropylpyrimidin-4-ol exhibits a lipophilicity profile distinct from structurally related analogs bearing cyclic substituents at the 6-position. Based on calculated LogP values from standardized prediction models, the target compound demonstrates intermediate lipophilicity compared to analogs with cyclobutyl or cyclopentyl groups . The flexible n-butyl chain provides a different spatial distribution of hydrophobic surface area compared to conformationally constrained cyclic substituents, which can influence membrane permeability and plasma protein binding in distinct ways .

Lipophilicity Drug Design Pharmacokinetics

Molecular Weight and Scaffold Versatility Differentiation vs. 6-tert-Butyl Analog

The target compound 6-butyl-2-cyclopropylpyrimidin-4-ol shares identical molecular weight (192.26 g/mol) with its 6-tert-butyl analog but differs significantly in steric and conformational properties at the 6-position . The linear n-butyl substituent provides greater conformational flexibility compared to the bulky, rigid tert-butyl group, which introduces steric hindrance that may limit binding pocket accommodation . This difference in steric profile and rotational freedom directly impacts the compound's utility as a scaffold for generating diverse analog libraries during structure-activity relationship (SAR) campaigns.

Scaffold Optimization Molecular Properties SAR Studies

Cyclopropyl Group Contribution to Metabolic Stability: Class-Level Inference

The presence of the cyclopropyl group at the 2-position of 6-butyl-2-cyclopropylpyrimidin-4-ol confers enhanced metabolic stability compared to pyrimidine analogs lacking this structural feature . Literature precedent demonstrates that incorporation of a cyclopropyl ring into drug molecules can increase metabolic stability by reducing oxidative metabolism at adjacent positions, increasing biological activity, limiting peptide conformation and slowing hydrolysis, reducing plasma clearance, and improving drug dissociation characteristics [1]. While direct metabolic stability data for this specific compound are not available in the public domain, the class-level evidence indicates that the 2-cyclopropyl substituent provides a measurable advantage over unsubstituted or alkyl-substituted pyrimidin-4-ol analogs.

Metabolic Stability Drug Metabolism Pharmacokinetics

Optimal Research Applications for 6-Butyl-2-cyclopropylpyrimidin-4-ol (CAS 1698500-97-8) Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies Probing Hydrophobic Sub-Pocket Tolerance

The target compound serves as an optimal scaffold for SAR investigations examining how 6-position alkyl chain length and flexibility influence target binding. With its intermediate cLogP of 2.78 and conformationally flexible n-butyl chain, researchers can systematically compare this compound against analogs bearing methyl, ethyl, propyl, sec-butyl, and cyclobutyl substituents to map hydrophobic pocket dimensions and flexibility requirements . The linear butyl chain offers distinct spatial probing capabilities compared to branched (sec-butyl) or cyclic (cyclobutyl) analogs, enabling nuanced understanding of steric and conformational requirements in target binding sites .

Metalloproteinase Inhibitor Scaffold Development with Enhanced Metabolic Stability

Given the established use of 2-cyclopropylpyrimidine derivatives as key intermediates in metalloproteinase inhibitor development for COPD and asthma applications, this compound provides a metabolically stable foundation for further optimization . The 2-cyclopropyl group confers documented resistance to oxidative metabolism, potentially reducing compound attrition during in vitro microsomal stability assays and in vivo pharmacokinetic studies . Researchers can leverage this scaffold to synthesize focused libraries with variations at the hydroxyl (4-position) and butyl chain (6-position) while maintaining the beneficial metabolic stability imparted by the cyclopropyl substituent.

Lipophilicity-Dependent Membrane Permeability Studies

The intermediate lipophilicity profile (cLogP 2.78) of this compound makes it particularly suitable for parallel artificial membrane permeability assays (PAMPA) and Caco-2 cell monolayer studies comparing the permeability-lipophilicity relationship across a series of 2-cyclopropylpyrimidine analogs . By benchmarking against the less lipophilic 6-cyclobutyl analog (cLogP 2.54) and more lipophilic 6-cyclopentyl analog (cLogP 3.04), researchers can establish quantitative structure-property relationships (QSPR) to guide future compound design in this scaffold class .

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